molecular formula C16H21N3O3S B2755989 4-Cyano-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide CAS No. 2380068-76-6

4-Cyano-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide

Cat. No.: B2755989
CAS No.: 2380068-76-6
M. Wt: 335.42
InChI Key: ZRPJHPXJEMLBSO-UHFFFAOYSA-N
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Description

4-Cyano-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide is a complex organic compound characterized by its cyano group, morpholine ring, cyclobutyl group, and benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide typically involves multiple steps:

    Formation of the Cyclobutyl Intermediate: The cyclobutyl group can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions.

    Attachment of the Benzenesulfonamide Group: This step involves the reaction of the intermediate with benzenesulfonyl chloride under basic conditions.

    Addition of the Cyano Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The benzenesulfonamide moiety can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents are typical.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-Cyano-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the effects of cyano and sulfonamide groups on biological systems. It may serve as a lead compound in the development of new drugs.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The presence of the sulfonamide group suggests possible applications as an antibacterial or antifungal agent.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-Cyano-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Cyano-N-(cyclobutylmethyl)benzenesulfonamide: Lacks the morpholine ring, which may affect its reactivity and biological activity.

    N-[(1-Morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide: Lacks the cyano group, which may reduce its electrophilicity.

    4-Cyano-N-[(1-piperidin-4-ylcyclobutyl)methyl]benzenesulfonamide: Contains a piperidine ring instead of a morpholine ring, which may alter its pharmacokinetic properties.

Uniqueness

The unique combination of the cyano group, morpholine ring, and benzenesulfonamide moiety in 4-Cyano-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-cyano-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c17-12-14-2-4-15(5-3-14)23(20,21)18-13-16(6-1-7-16)19-8-10-22-11-9-19/h2-5,18H,1,6-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPJHPXJEMLBSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNS(=O)(=O)C2=CC=C(C=C2)C#N)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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